molecular formula C13H16N4O3 B7440314 6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide

6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide

Cat. No. B7440314
M. Wt: 276.29 g/mol
InChI Key: OUTGLROUMSKGRI-UHFFFAOYSA-N
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Description

6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide, also known as EPYC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EPYC is a pyridine carboxamide derivative that has shown promising results in several scientific studies.

Scientific Research Applications

6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have potent anticonvulsant and neuroprotective effects in animal models, making it a potential candidate for the development of new antiepileptic drugs. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. Additionally, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. This compound has been shown to decrease the frequency and duration of seizures in animal models of epilepsy. Additionally, this compound has been shown to protect neurons from oxidative stress and excitotoxicity, which are common mechanisms of neuronal damage in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, this compound has been shown to have potent and reproducible effects in animal models, making it a reliable tool for studying neurological disorders. However, this compound has some limitations for use in lab experiments. This compound has poor solubility in water, which can limit its use in certain experimental setups. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical translation.

Future Directions

6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide has several potential future directions for research. One potential direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more potent and specific drugs for the treatment of neurological disorders. Additionally, this compound could be studied in combination with other drugs to determine if it has synergistic effects. Finally, this compound could be studied in clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with ethoxypropanol and 1,2,4-oxadiazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis method has been optimized to yield high purity and high-quality this compound.

properties

IUPAC Name

6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-4-19-10-6-5-9(7-14-10)11(18)16-13(2,3)12-15-8-20-17-12/h5-8H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTGLROUMSKGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC(C)(C)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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